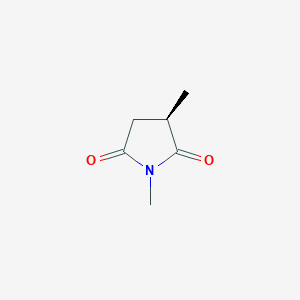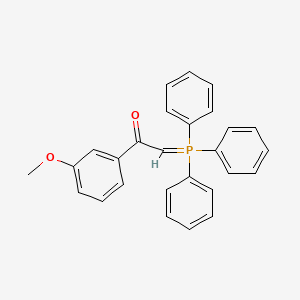![molecular formula C11H6BrIN2O B12889264 [(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-61-3](/img/structure/B12889264.png)
[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-iodoquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{7-Bromo-5-iodoquinoline} + \text{Chloroacetonitrile} \xrightarrow{\text{Base, Reflux}} \text{2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with varying oxidation states.
Aplicaciones Científicas De Investigación
2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromoquinoline
- 5-Iodoquinoline
- 8-Hydroxyquinoline
Uniqueness
2-((7-Bromo-5-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both bromine and iodine atoms in the quinoline ring, as well as the nitrile group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research.
Propiedades
Número CAS |
88757-61-3 |
|---|---|
Fórmula molecular |
C11H6BrIN2O |
Peso molecular |
388.99 g/mol |
Nombre IUPAC |
2-(7-bromo-5-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrIN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2 |
Clave InChI |
XZQXIDLZQAIUOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C(=C2N=C1)OCC#N)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


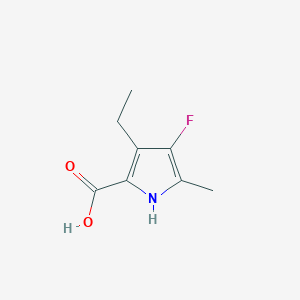
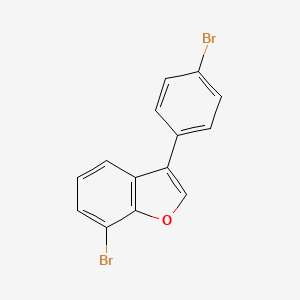
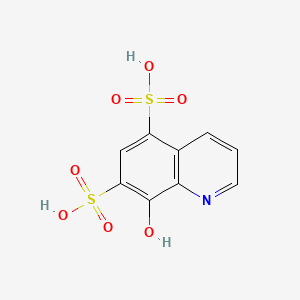
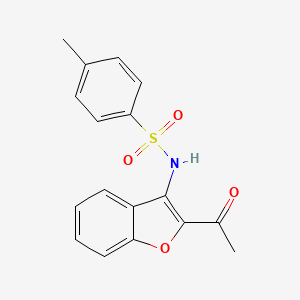
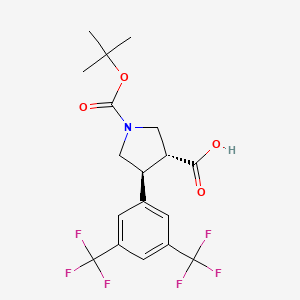
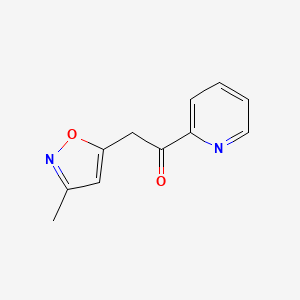
![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)
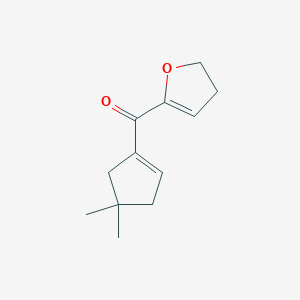
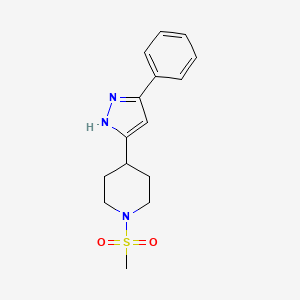
![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)

